

A Comparative Guide to the Characterization of 2-Amino-4-iodobenzonitrile Derivatives

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Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

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This guide provides a comprehensive overview of the characterization of **2-Amino-4-iodobenzonitrile** and its derivatives, compounds of interest in medicinal chemistry and materials science. Due to a lack of extensive publicly available data on **2-Amino-4-iodobenzonitrile**, this guide uses its close structural analogs, 2-Amino-4-chlorobenzonitrile and 2-Amino-4-bromobenzonitrile, as primary comparators. This document outlines standard experimental protocols, presents comparative data in a structured format, and visualizes key workflows for the synthesis and analysis of this class of compounds.

Physicochemical and Spectroscopic Characterization

The foundational step in the analysis of a novel compound is the determination of its physical and spectroscopic properties. These data provide insights into the compound's identity, purity, and structure. Below is a comparative summary of the available data for 2-Amino-4-halobenzonitriles.

Table 1: Physicochemical Properties of 2-Amino-4-halobenzonitriles

| Property | 2-Amino-4-iodobenzonitrile | 2-Amino-4-bromobenzonitrile | 2-Amino-4-chlorobenzonitrile |
|-------------------|---|---|--|
| Molecular Formula | C ₇ H ₅ IN ₂ | C ₇ H ₅ BrN ₂ [1][2] | C ₇ H ₅ ClN ₂ |
| Molecular Weight | 244.03 g/mol | 197.03 g/mol [1] | 152.58 g/mol |
| CAS Number | Not available | 304858-65-9[1] | 38487-86-4 |
| Appearance | Solid (predicted) | - | Off-white to yellow powder |
| Melting Point | Not available | Not available | 157-162 °C |

Table 2: Spectroscopic Data Comparison

| Technique | 2-Amino-4-iodobenzonitrile (Predicted/Reference Data) | 2-Amino-4-chlorobenzonitrile (Experimental Data) | 4-Iodobenzonitrile (Reference for Iodo-aromatic signals)[3] |
|---------------------------|--|--|--|
| FTIR (cm ⁻¹) | C≡N stretch: ~2220N-H stretch: ~3400-3200C-I stretch: ~500-600 | C≡N stretch: 2211N-H stretch: 3452, 3363C-Cl stretch: 782 | C≡N stretch: ~2225 |
| ¹ H NMR (ppm) | Aromatic protons and amine protons with shifts influenced by iodine's electronegativity and anisotropic effects. | Aromatic protons and amine protons. | Aromatic protons. |
| ¹³ C NMR (ppm) | Aromatic carbons, nitrile carbon, and carbon bearing iodine. The C-I signal is expected to be significantly shifted. | Aromatic carbons and nitrile carbon. | Aromatic carbons, nitrile carbon, and carbon bearing iodine. |
| Mass Spec (m/z) | Molecular ion peak at ~244, with characteristic isotopic pattern for iodine. | - | Molecular ion peak at 229. |
| UV-Vis (nm) | $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions in the aromatic ring and nitrile group. | $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. | - |

Synthesis and Experimental Protocols

The synthesis of **2-Amino-4-iodobenzonitrile** derivatives can be approached through various synthetic routes. A plausible method involves the adaptation of known procedures for similar halogenated aminobenzonitriles.

Proposed Synthesis of 2-Amino-4-iodobenzonitrile

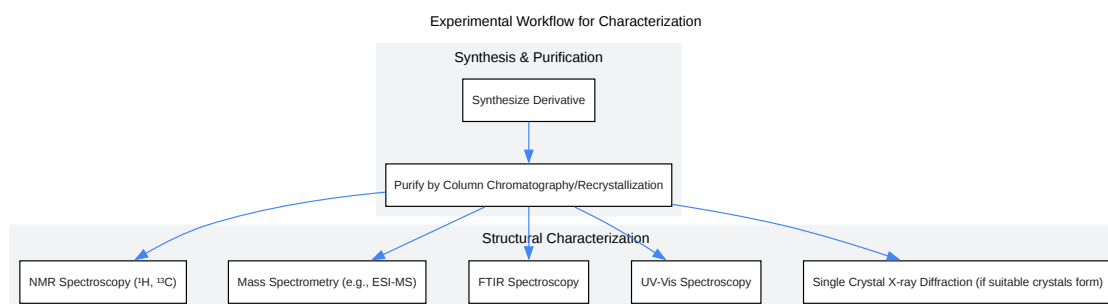
A potential synthetic route could involve the direct iodination of 2-aminobenzonitrile or a Sandmeyer-type reaction on a suitable diamino precursor. However, a more general approach for creating derivatives involves the reaction of 2-aminobenzonitriles with various substrates. A general protocol for the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles is presented below, which could be adapted for creating derivatives of **2-Amino-4-iodobenzonitrile**.^[4]

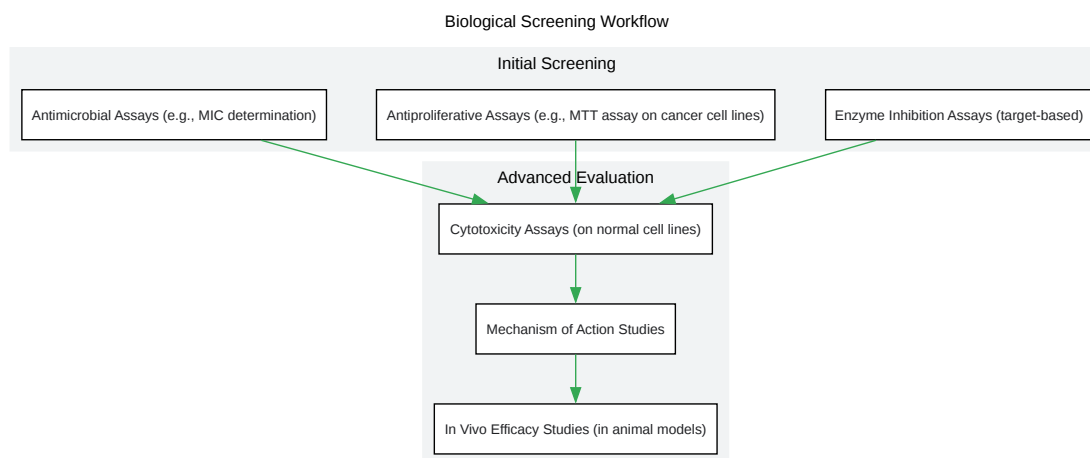
Experimental Protocol: Synthesis of Polysubstituted 4-Aminoquinolines^[4]

- In an oven-dried 15 mL reaction vial, add the desired ynone (0.5 mmol), the 2-aminobenzonitrile derivative (in this case, a derivative of **2-Amino-4-iodobenzonitrile**) (0.6 mmol), and anhydrous potassium tert-butoxide (2.0 equiv.).
- Add 2.0 mL of dimethyl sulfoxide (DMSO) to the reaction vial.
- Stir the resulting mixture at 100°C for 1 hour.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with a saturated brine solution and dry over anhydrous sodium sulfate.
- Purify the crude product using column chromatography on silica gel.

Spectroscopic Characterization Protocol

A standard workflow for the characterization of a newly synthesized **2-Amino-4-iodobenzonitrile** derivative is outlined below.





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References

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- 3. 4-Iodobenzonitrile | C₇H₄IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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